molecular formula C10H18O B2865195 4,4-Dimethyl-1-oxaspiro[2.6]nonane CAS No. 2248376-55-6

4,4-Dimethyl-1-oxaspiro[2.6]nonane

Cat. No.: B2865195
CAS No.: 2248376-55-6
M. Wt: 154.253
InChI Key: RDFDECUHQFGFQL-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxaspiro[2.6]nonane is a spirocyclic ether characterized by a unique bicyclic structure where two rings share a single atom (spiro carbon). The compound features a 1-oxa (oxygen-containing) ring system with a [2.6] ring junction, indicating a six-membered ring fused to a two-membered ring. The presence of two methyl groups at the 4,4-positions likely enhances steric hindrance and influences its chemical stability and reactivity.

Properties

IUPAC Name

4,4-dimethyl-1-oxaspiro[2.6]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)6-4-3-5-7-10(9)8-11-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDECUHQFGFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC12CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-oxaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a diene with an aldehyde in the presence of a Lewis acid catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 4,4-Dimethyl-1-oxaspiro[2.6]nonane may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, catalyst, and reaction parameters are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-oxaspiro[2.6]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives such as alcohols.

  • Substitution: Generation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

4,4-Dimethyl-1-oxaspiro[2.6]nonane has found applications in various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1-oxaspiro[2.6]nonane exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Oxa-7-azaspiro[3.5]nonane ()
  • Structure: Features a spiro[3.5]nonane system with oxygen in one ring and nitrogen in the other.
  • Synthesis : Prepared via oxalate salt formation (Scheme 1 in ).
1,4-Dithiaspiro[4.4]nonane ()
  • Structure : Contains sulfur atoms in both rings (dithia system) with a [4.4] spiro junction.
  • Reactivity : Photolysis produces dithians (e.g., 14 and 15), indicating sulfur’s role in stabilizing radical intermediates, unlike oxygen’s electron-donating effects in 1-oxaspiro compounds .
2,7-Diazaspiro[3.5]nonane Derivatives ()
  • Structure: Nitrogen atoms replace oxygen in both rings (spiro[3.5]nonane).
  • Applications : Demonstrated high affinity for sigma receptors (S1R/S2R), with compound 5b showing the highest activity due to amide functionalization and hydrogen-bond interactions with Glu172 .
Antimicrobial Activity of Diaza-dioxobicyclo[4.3.0]nonanes ()
  • Examples: 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane
  • Activity : Effective against Gram-negative (Aeromonas hydrophila, E. coli) and Gram-positive (S. aureus) bacteria. Antioxidant properties correlate with antimicrobial efficacy .
Sigma Receptor Ligands ()
  • Scaffolds: Diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane.
  • Functional Profiles: Compound 8f (diazabicyclo[4.3.0]nonane) showed the highest S1R affinity in its series, while 5b (2,7-diazaspiro[3.5]nonane) exhibited agonist-like effects in pain models .

Physicochemical Properties and Stability

Photochemical Stability
  • 1,4-Dithiaspiro[4.4]nonane (): Undergoes photolysis to form dithians, suggesting sulfur’s susceptibility to radical-mediated cleavage.
  • 4,4-Dimethyl-1-oxaspiro[2.6]nonane: Likely more stable under UV light due to oxygen’s lower radical stabilization capacity.
Solvolysis Behavior ()
  • Bicyclo[6.1.0]nonane Derivatives: Retain stereochemistry during solvolysis, indicating rigid spiro systems’ resistance to structural rearrangement. This property may extend to 4,4-dimethyl-1-oxaspiro[2.6]nonane .

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